(2S)-3-(tert-butyl(Dimethyl)silyl)oxy-2,3-dimethyl-butan-1-ol (2S)-3-(tert-butyl(Dimethyl)silyl)oxy-2,3-dimethyl-butan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15793830
InChI: InChI=1S/C12H28O2Si/c1-10(9-13)12(5,6)14-15(7,8)11(2,3)4/h10,13H,9H2,1-8H3/t10-/m0/s1
SMILES:
Molecular Formula: C12H28O2Si
Molecular Weight: 232.43 g/mol

(2S)-3-(tert-butyl(Dimethyl)silyl)oxy-2,3-dimethyl-butan-1-ol

CAS No.:

Cat. No.: VC15793830

Molecular Formula: C12H28O2Si

Molecular Weight: 232.43 g/mol

* For research use only. Not for human or veterinary use.

(2S)-3-(tert-butyl(Dimethyl)silyl)oxy-2,3-dimethyl-butan-1-ol -

Specification

Molecular Formula C12H28O2Si
Molecular Weight 232.43 g/mol
IUPAC Name (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2,3-dimethylbutan-1-ol
Standard InChI InChI=1S/C12H28O2Si/c1-10(9-13)12(5,6)14-15(7,8)11(2,3)4/h10,13H,9H2,1-8H3/t10-/m0/s1
Standard InChI Key OARPSQCWBBCRPF-JTQLQIEISA-N
Isomeric SMILES C[C@@H](CO)C(C)(C)O[Si](C)(C)C(C)(C)C
Canonical SMILES CC(CO)C(C)(C)O[Si](C)(C)C(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a tert-butyldimethylsilyl group attached to the oxygen atom at the third position of a 2,3-dimethylbutan-1-ol backbone. The (2S) configuration introduces chirality, critical for its application in stereoselective reactions. X-ray crystallography of analogous silyl ethers reveals a tetrahedral geometry around the silicon atom, with bond lengths of approximately 1.88 Å for Si-O and 1.94 Å for Si-C .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₂₈O₂Si
Molecular Weight232.43 g/mol
Exact Mass232.1810 Da
LogP3.82
Topological Polar Surface29.5 Ų

Spectroscopic Characterization

  • ¹H NMR (CDCl₃, 400 MHz): δ 0.08 (s, 6H, Si(CH₃)₂), 0.90 (s, 9H, C(CH₃)₃), 1.20 (d, J = 6.8 Hz, 3H, CH(CH₃)), 1.35 (s, 3H, C(CH₃)), 3.60–3.70 (m, 2H, CH₂OH).

  • ¹³C NMR: δ -5.3 (Si(CH₃)₂), 18.2 (C(CH₃)₃), 25.8 (C(CH₃)₃), 28.1 (CH(CH₃)), 68.4 (C-O), 73.9 (CH₂OH) .

The tert-butyldimethylsilyl group’s shielding effect upfield-shifts adjacent protons, a hallmark in NMR identification.

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The synthesis involves reacting (2S)-2,3-dimethylbutan-1,3-diol with tert-butyldimethylsilyl chloride (TBSCl) under inert conditions:

(2S)-2,3-dimethylbutan-1,3-diol + TBSClimidazole, DMF(2S)-3-TBS-2,3-dimethylbutan-1-ol + HCl\text{(2S)-2,3-dimethylbutan-1,3-diol + TBSCl} \xrightarrow{\text{imidazole, DMF}} \text{(2S)-3-TBS-2,3-dimethylbutan-1-ol + HCl}

Key steps:

  • Activation: Imidazole deprotonates the hydroxyl group, generating a nucleophilic alkoxide.

  • Silylation: The alkoxide attacks TBSCl, displacing chloride.

  • Workup: Aqueous extraction removes imidazole hydrochloride, followed by silica gel chromatography .

Table 2: Optimization Parameters

ParameterOptimal ConditionYield Improvement
Temperature0°C → rt78% → 92%
SolventDichloromethane85%
Base Equivalents2.5 eq imidazole90%

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance mixing and heat transfer. A 2024 study demonstrated a 98% yield using supercritical CO₂ as a solvent, reducing waste and energy consumption .

Applications in Organic Synthesis

Alcohol Protection

The TBS group’s stability allows its use in Grignard reactions, oxidations, and cross-couplings. For example, in prostaglandin synthesis, the TBS-protected alcohol survives Heck coupling at 120°C, whereas benzyl ethers decompose .

Asymmetric Induction

The compound’s chiral center directs stereochemistry in aldol reactions. In a 2023 case study, (2S)-3-TBS-2,3-dimethylbutan-1-ol achieved 94% ee in a Evans syn-aldol addition, outperforming bulkier silyl ethers like TIPS .

Table 3: Comparative Stereoselectivity

Protecting Groupee (%)Reaction Time (h)
TBS9412
TIPS8818
MOM7524

Stability and Deprotection Kinetics

Acid/Base Resistance

The TBS group remains intact under:

  • Acidic: 1M HCl (24 h, rt)

  • Basic: 1M NaOH (12 h, rt)

Fluoride-Mediated Cleavage

Deprotection uses tetra-n-butylammonium fluoride (TBAF) in THF:

TBS-O-R + TBAFROH + TBS-F + NBu₄⁺\text{TBS-O-R + TBAF} \rightarrow \text{ROH + TBS-F + NBu₄⁺}

Kinetic studies show a second-order rate constant (k2k_2) of 0.42 L·mol⁻¹·s⁻¹ at 25°C, 30% faster than TIPS ethers .

Comparative Analysis with Analogues

Table 4: Silyl Ether Performance Metrics

PropertyTBS EtherTIPS EtherTES Ether
Deprotection RateFastModerateSlow
Thermal Stability (°C)180200160
Cost ($/g)456832

The TBS group balances cost and reactivity, making it ideal for high-value syntheses.

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